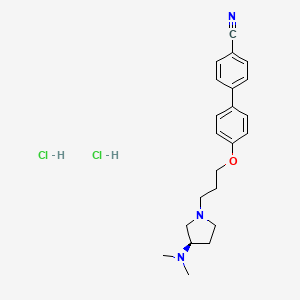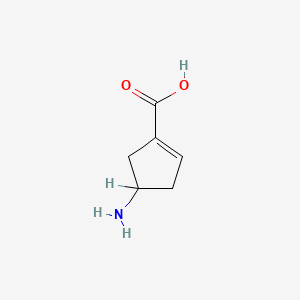
4-Aminocyclopent-1-enecarboxylic acid
Descripción general
Descripción
4-Aminocyclopent-1-enecarboxylic acid is a laboratory chemical . It is not intended for human or veterinary use, but for research purposes only.
Synthesis Analysis
The synthesis of 4-Aminocyclopent-1-enecarboxylic acid involves the addition of thiol substituents to the α,β-unsaturated system of 4-ACP-3-CA . The reaction was successful with a limited number of thiols but gave products of mixed stereochemistry .Molecular Structure Analysis
The molecular formula of 4-Aminocyclopent-1-enecarboxylic acid is C6H9NO2 . It has a molecular weight of 127.14 g/mol.Chemical Reactions Analysis
GABA analogues derived by thiol addition to 4-aminocyclopent-1-enecarboxylic acid display interesting antagonist activity at the α1β2γ2L GABA A receptor . The most interesting derivative was the benzylthioether which acted as an antagonist with an IC 50 of 42 μM for the inhibition of a GABA EC 50 dose (50 μM) .Aplicaciones Científicas De Investigación
Application in Neurochemical Research
- Specific Scientific Field : Neurochemical Research .
- Summary of the Application : 4-Aminocyclopent-1-enecarboxylic acid is used in the development of GABA analogues. These analogues are used as a tool for the development of more potent and selective agents at target sites such as the GABA receptors .
- Methods of Application or Experimental Procedures : The researchers attempted to build on the activity of the known potent GABA A agonist 4-ACP-3-CA and its cis and trans saturated analogues CACP and TACP. They investigated reactions to add thiol substituents to the α,β-unsaturated system of 4-ACP-3-CA. The reaction was successful with a limited number of thiols but gave products of mixed stereochemistry .
- Results or Outcomes : The resultant thioether amino acids were screened for activity at human recombinant α1β2γ2L GABA A receptors. The most interesting derivative was the benzylthioether which acted as an antagonist with an IC 50 of 42 μM for the inhibition of a GABA EC 50 dose (50 μM). This study has shown that GABA analogues derived by thiol addition to 4-aminocyclopent-1-enecarboxylic acid display interesting antagonist activity at the α1β2γ2L GABA A receptor .
Application in Antagonist Development
- Specific Scientific Field : Neurochemical Research .
- Summary of the Application : 4-Aminocyclopent-1-enecarboxylic acid is used in the development of antagonists for ionotropic receptors for the inhibitory neurotransmitter GABA . These antagonists are used to probe the function of this neurotransmitter .
- Methods of Application or Experimental Procedures : Researchers have discovered that amide and hydroxamate analogs of 4-aminocyclopent-1-enecarboxylic acid act as selective GABA C receptor antagonists . This discovery provides opportunities for the development of agents with selectivity for the myriad of ionotropic GABA receptors .
- Results or Outcomes : The development of these antagonists has led to a better understanding of GABA function in the brain and their possible therapeutic uses .
Application in Antagonist Development
- Specific Scientific Field : Neurochemical Research .
- Summary of the Application : 4-Aminocyclopent-1-enecarboxylic acid is used in the development of antagonists for ionotropic receptors for the inhibitory neurotransmitter GABA . These antagonists are used to probe the function of this neurotransmitter .
- Methods of Application or Experimental Procedures : Researchers have discovered that amide and hydroxamate analogs of 4-aminocyclopent-1-enecarboxylic acid act as selective GABA C receptor antagonists . This discovery provides opportunities for the development of agents with selectivity for the myriad of ionotropic GABA receptors .
- Results or Outcomes : The development of these antagonists has led to a better understanding of GABA function in the brain and their possible therapeutic uses .
Safety And Hazards
Propiedades
IUPAC Name |
4-aminocyclopentene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1,5H,2-3,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVDYLXTNDBWJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminocyclopent-1-enecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



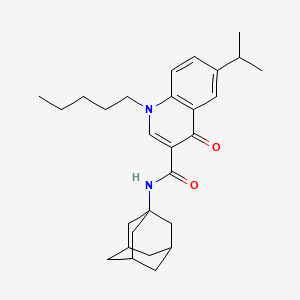
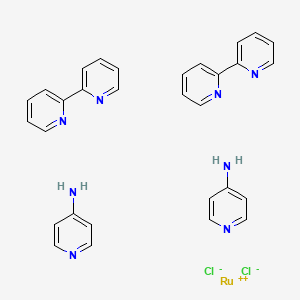
![N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide](/img/structure/B1662617.png)
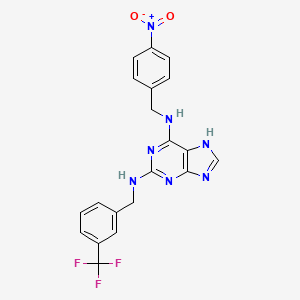
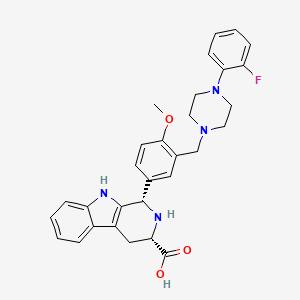
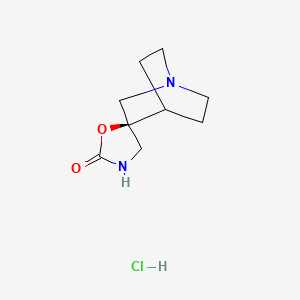
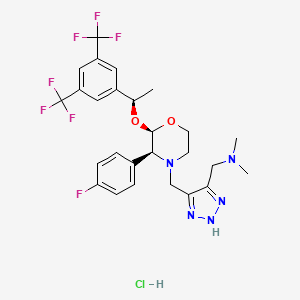
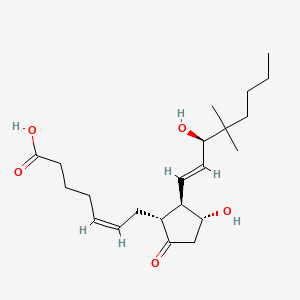
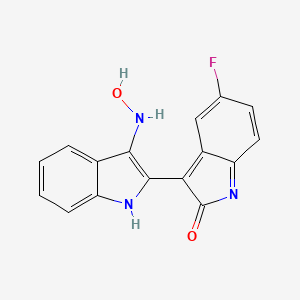
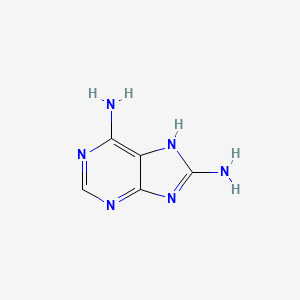
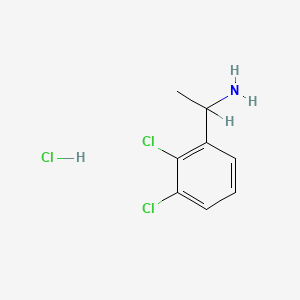
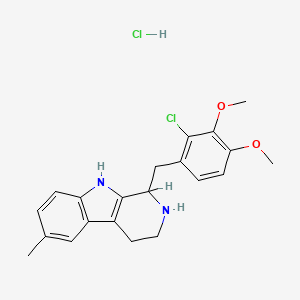
![N-[[[3-[(Benzoyl)amino]phenyl]amino](thioxo)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B1662636.png)
